2-phenothiazin-10-ylacetyl Chloride
Description
Contextualization within Phenothiazine (B1677639) Chemistry
Phenothiazine, a heterocyclic compound with the formula S(C₆H₄)₂NH, constitutes the core of a class of molecules that have had a profound impact on medicinal chemistry. wikipedia.orgepa.gov First synthesized in 1883, the phenothiazine scaffold is a tricyclic system characterized by a non-planar, butterfly-like structure. wikipedia.orgrsc.org This unique conformation, coupled with the electron-rich nature of its sulfur and nitrogen atoms, endows phenothiazine and its derivatives with a diverse range of biological activities. rsc.orgnih.gov
The parent phenothiazine structure serves as a versatile template for chemical modification. jmedchem.com The introduction of various functional groups at different positions on the phenothiazine nucleus can significantly alter its physicochemical properties and biological functions. One such modification is the introduction of an acetyl chloride group at the 10-position of the phenothiazine ring, yielding 2-phenothiazin-10-ylacetyl chloride. This transformation is pivotal as the acetyl chloride moiety is a highly reactive functional group. libretexts.orgchemistrystudent.com The presence of the electron-withdrawing oxygen and chlorine atoms on the carbonyl carbon makes it highly susceptible to nucleophilic attack. chemistrystudent.comlibretexts.org This reactivity provides a convenient handle for chemists to introduce a wide array of substituents, thereby expanding the chemical diversity and therapeutic potential of the phenothiazine family. jmedchem.comwisdomlib.org
Significance as a Pivotal Synthetic Intermediate for Advanced Chemical Structures
The true significance of this compound lies in its role as a key building block for the synthesis of more complex molecules. nih.govacs.org As an acyl chloride, it readily participates in nucleophilic acyl substitution reactions. libretexts.orgchemistrysteps.com This reactivity allows for the facile formation of new chemical bonds with a variety of nucleophiles, including amines, alcohols, and thiols. chemistrystudent.comchemistrysteps.com
The reaction of this compound with nucleophiles typically proceeds through a nucleophilic addition-elimination mechanism. libretexts.orgvaia.com The nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, the chloride ion, being a good leaving group, is eliminated, resulting in the formation of a new derivative with the nucleophile appended to the acetyl group. libretexts.orgvaia.com
This synthetic versatility has been exploited to create extensive libraries of novel phenothiazine derivatives. nih.govacs.org For instance, reacting this compound with various primary and secondary amines leads to the formation of a diverse range of amides. nih.gov These reactions are fundamental in medicinal chemistry for creating new chemical entities with potentially enhanced biological activities. nih.govnih.gov
The following interactive table showcases the versatility of this compound in synthesizing a variety of phenothiazine derivatives through reactions with different nucleophiles.
| Nucleophile | Resulting Functional Group | Class of Compound Formed |
| Primary Amine (R-NH₂) | Secondary Amide | N-Substituted 2-(phenothiazin-10-yl)acetamide |
| Secondary Amine (R₂NH) | Tertiary Amide | N,N-Disubstituted 2-(phenothiazin-10-yl)acetamide |
| Alcohol (R-OH) | Ester | Alkyl 2-(phenothiazin-10-yl)acetate |
| Water (H₂O) | Carboxylic Acid | 2-(Phenothiazin-10-yl)acetic acid |
| Thiol (R-SH) | Thioester | S-Alkyl 2-(phenothiazin-10-yl)ethanethioate |
This strategic use of this compound as a synthetic intermediate allows researchers to systematically modify the phenothiazine scaffold and investigate the structure-activity relationships of the resulting compounds. jmedchem.com The ability to readily generate a multitude of derivatives from a single, versatile precursor underscores the importance of this compound in the ongoing exploration of phenothiazine chemistry and the development of novel molecules with tailored properties.
Structure
3D Structure
Properties
IUPAC Name |
2-phenothiazin-10-ylacetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNOS/c15-14(17)9-16-10-5-1-3-7-12(10)18-13-8-4-2-6-11(13)16/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGHCAFPASHYSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40409331 | |
| Record name | 2-phenothiazin-10-ylacetyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40409331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158502-05-7 | |
| Record name | 2-phenothiazin-10-ylacetyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40409331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Phenothiazin 10 Ylacetyl Chloride
Direct Acylation of 10H-Phenothiazine
The most common route to 2-phenothiazin-10-ylacetyl chloride involves the direct reaction of 10H-phenothiazine with an acylating agent. This method is favored for its straightforward nature.
The reaction of 10H-phenothiazine with chloroacetyl chloride is a well-documented method for producing N-(2-chloroacetyl)phenothiazine. ijrap.netnahrainuniv.edu.iq In a typical procedure, 10H-phenothiazine is dissolved in a dry organic solvent, such as benzene (B151609), and chloroacetyl chloride is added. ijrap.netnahrainuniv.edu.iq The reaction mixture is then heated under reflux to drive the acylation forward. ijrap.netnahrainuniv.edu.iq The resulting product, this compound, can be isolated by distillation of the solvent and subsequent purification. ijrap.net
One described method involves refluxing the reactants in dry benzene for 3-4 hours at a temperature of 50-60°C. ijrap.net Another variation employs triethylamine (B128534) as a base in dry benzene and a longer reflux time of 9 hours, resulting in a reported yield of 75%. nahrainuniv.edu.iq
Table 1: Reaction Conditions for the Synthesis of N-(2-Chloroacetyl)phenothiazine
| Reactants | Solvent | Catalyst/Base | Reaction Time | Temperature | Yield | Reference |
| 10H-Phenothiazine, Chloroacetyl Chloride | Dry Benzene | None specified | 3-4 hours | 50-60°C | Not specified | ijrap.net |
| 10H-Phenothiazine, Chloroacetyl Chloride | Dry Benzene | Triethylamine | 9 hours | Reflux | 75% | nahrainuniv.edu.iq |
The choice of catalyst and reaction conditions significantly impacts the outcome of the acylation of phenothiazine (B1677639). While the direct reaction with chloroacetyl chloride can proceed without a catalyst, the use of Lewis acids like aluminum chloride (AlCl₃) is common in Friedel-Crafts acylation reactions to enhance the electrophilicity of the acylating agent. researchgate.net These reactions are typically carried out in solvents like carbon disulfide (CS₂). researchgate.net However, it is crucial to control the reaction conditions to favor N-acylation over C-acylation at the aromatic rings of the phenothiazine core.
The solvent system also plays a critical role. For instance, the chloroacetylation of the related compound 1-azaphenothiazine using standard conditions was unsuccessful. cdnsciencepub.com A successful reaction was achieved using chloroacetic anhydride (B1165640) and chloroacetic acid in dry dioxane, which highlights the sensitivity of the phenothiazine nucleus to the reaction environment. cdnsciencepub.com This suggests that for more complex or sensitive phenothiazine derivatives, a careful selection of the acylating agent and solvent is necessary to achieve the desired product. cdnsciencepub.com
Optimizing the synthesis of this compound involves careful consideration of several factors. The purity of the starting materials, particularly the 10H-phenothiazine and chloroacetyl chloride, is paramount to prevent side reactions. The reaction temperature and time must be carefully controlled to maximize the yield of the desired N-acylated product while minimizing the formation of impurities.
The use of a base, such as triethylamine, can be beneficial in scavenging the hydrochloric acid produced during the reaction, thus driving the equilibrium towards the product and preventing potential acid-catalyzed side reactions. nahrainuniv.edu.iq Post-reaction workup, including washing with a mild base like sodium bicarbonate solution, is effective in removing acidic impurities. nahrainuniv.edu.iq Recrystallization from a suitable solvent, such as ether, is a common final step to obtain the purified product. ijrap.net
Chemical Reactivity and Derivatization Strategies of 2 Phenothiazin 10 Ylacetyl Chloride
Nucleophilic Acyl Substitution Reactions
Nucleophilic acyl substitution is a cornerstone of the chemical transformations involving 2-phenothiazin-10-ylacetyl chloride. masterorganicchemistry.comlibretexts.org This class of reactions involves the attack of a nucleophile on the carbonyl carbon of the acyl chloride, resulting in a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group and forming a new bond between the carbonyl carbon and the nucleophile. libretexts.org The high reactivity of the acyl chloride moiety facilitates reactions with a broad range of nucleophiles, including amines, hydrazines, and various sulfur- and nitrogen-containing compounds.
Formation of N-Substituted Phenothiazine (B1677639) Acetamides through Amidation Reactions
Amidation, the reaction of an acyl chloride with an amine, is a facile and widely employed method for the synthesis of N-substituted phenothiazine acetamides. The reaction of this compound with primary or secondary amines leads to the formation of the corresponding amide derivatives. For instance, treatment of 10-chloroacetylphenothiazine with appropriate amines furnishes a series of 10-substituted phenothiazines. nih.gov This straightforward reaction provides a versatile route to a diverse library of phenothiazine amides with varying substituents on the nitrogen atom.
The synthesis of these amides is typically carried out by reacting this compound with the desired amine in an inert solvent. The reaction often proceeds smoothly at room temperature or with gentle heating. A base, such as triethylamine (B128534) or pyridine, is commonly added to neutralize the hydrochloric acid generated during the reaction. nahrainuniv.edu.iq
Table 1: Examples of N-Substituted Phenothiazine Acetamides from this compound
| Amine Reactant | Product | Reference |
| Various amines | 10-Substituted phenothiazines | nih.gov |
| Secondary amines | Piperidine derivative | researchgate.net |
| 1-(2-methoxyphenyl) piperazine (B1678402) | Mannish base | researchgate.net |
Synthesis of Phenothiazine Acetyl Hydrazides
The reaction of this compound with hydrazine (B178648) hydrate (B1144303) or its derivatives provides a direct route to phenothiazine acetyl hydrazides. researchgate.nettpcj.org These hydrazides are valuable synthetic intermediates, serving as precursors for the construction of various heterocyclic systems. nahrainuniv.edu.iqtpcj.org
The synthesis involves the treatment of this compound with hydrazine hydrate in a suitable solvent, such as ethanol (B145695). nahrainuniv.edu.iqresearchgate.nettpcj.org The reaction is typically conducted at reflux temperature to ensure complete conversion. The resulting hydrazide often precipitates from the reaction mixture upon cooling and can be isolated by filtration. For example, N-[N10-(acetyl phenothiazine)] hydrazine is synthesized by reacting N10-(chloro acetyl) phenothiazine with hydrazine hydrate in absolute ethanol. nahrainuniv.edu.iq Similarly, 2-(10H-phenothiazin-10-yl) acetohydrazide is produced from the reaction of 2-(10H-phenothiazin-10-yl)acetate with hydrazine hydrate. tpcj.org
These phenothiazine acetyl hydrazides can be further functionalized. For instance, condensation with various benzaldehyde (B42025) derivatives yields N'-(substitutedbenzylidene)-2-(10H-phenothiazin-10-yl) acetohydrazides. tpcj.org
Reactions with Diverse Sulfur and Nitrogen Nucleophiles
The electrophilic nature of the acyl chloride in this compound allows it to react with a variety of sulfur and nitrogen nucleophiles. Sulfur nucleophiles, such as thiols and thiourea, can attack the carbonyl carbon to form thioesters and related compounds. libretexts.orglibretexts.org Thiols are known to be potent nucleophiles, and their reaction with acyl chlorides is an effective method for thioester formation. libretexts.org
Nitrogen nucleophiles, beyond simple amines and hydrazines, can also be employed. For example, the reaction with 4-nitrophenyl hydrazine yields N-[N10-(acetyl phenothiazine)]-4-nitrophenyl hydrazine. nahrainuniv.edu.iq This product can be further reacted with phenylisocyanate to produce 4N-[N10-(acetyl phenothiazine)]-1-phenyl-3-p-nitrophenyl semicarbazide (B1199961). nahrainuniv.edu.iq These reactions highlight the versatility of this compound in creating complex molecules with diverse functional groups.
Cyclization Reactions for the Construction of Fused Heterocyclic Scaffolds
The reactive nature of the derivatives of this compound makes them excellent precursors for the synthesis of fused heterocyclic systems. By incorporating appropriate functional groups, intramolecular cyclization reactions can be induced to form new rings, leading to complex polycyclic structures containing the phenothiazine nucleus.
Synthesis of Thiazole-Containing Phenothiazine Derivatives
Phenothiazine derivatives containing a thiazole (B1198619) ring have been synthesized through various strategies. One common approach involves the reaction of a phenothiazine-containing intermediate with a reagent that provides the necessary atoms to form the thiazole ring. For example, the reaction of 2-(1-(10H-phenothiazin-2-yl)ethylidene)hydrazine-1-carbothioamide with α-haloketones can afford thiazolyl phenothiazine derivatives. researchgate.net
Another method involves the Hantzsch thiazole synthesis, where a thioamide reacts with an α-halocarbonyl compound. While not directly starting from this compound, the synthesis of N-(phenothiazin-3-yl)-thioamides, which are key intermediates, can be achieved from 3-amino-phenothiazine by acylation with various acyl chlorides followed by thionation. nih.gov These thioamides can then undergo oxidative cyclization to yield thiazolo[5,4-b]phenothiazine derivatives. nih.gov
Table 2: Examples of Thiazole-Containing Phenothiazine Derivatives
| Starting Material | Reagent | Product | Reference |
| N-(phenothiazin-3-yl)-thioamides | Oxidative conditions | Thiazolo[5,4-b]phenothiazine derivatives | nih.gov |
| 2-(1-(10H-phenothiazin-2-yl)ethylidene)hydrazine-1-carbothioamide | α-haloketone | Thiazolyl phenothiazine derivatives | researchgate.net |
| Phenothiazine-based thioamide | α-bromo ketone | Phenothiazine-based thiazole derivatives | tandfonline.com |
Synthesis of Imidazole-Containing Phenothiazine Derivatives
The synthesis of imidazole-containing phenothiazine derivatives can be achieved through condensation reactions. A general method involves the reaction of a diamine with an aldehyde or its equivalent. For instance, the condensation of 2,3-diaminophenazine with benzaldehyde derivatives can lead to the formation of imidazole-phenazine derivatives. nih.gov While this example uses a phenazine (B1670421) core, similar strategies can be envisioned for phenothiazine systems.
A more direct approach starting from a phenothiazine derivative involves the reaction of a phenothiazine precursor with reagents that can form the imidazole (B134444) ring. Although direct cyclization from this compound to an imidazole-fused system is not commonly reported, its derivatives can be utilized. For example, a phenothiazine derivative with an α-amino ketone moiety could be condensed with an appropriate reagent to form the imidazole ring. The synthesis of novel phenothiazine derivatives containing an imidazole ring has been reported for applications as light-emitting materials, indicating the interest in these fused systems. asianpubs.orgresearchgate.net
Synthesis of Triazine-Containing Phenothiazine Derivatives
The synthesis of phenothiazine derivatives incorporating a triazine ring can be effectively achieved starting from this compound. The process commences with the conversion of the acetyl chloride to its corresponding hydrazide, 2-(10H-phenothiazin-10-yl)acetohydrazide, by reacting it with hydrazine hydrate. researchgate.net This hydrazide intermediate is then used to construct the triazine heterocycle.
One established pathway involves the reaction of the phenothiazine acetohydrazide with a suitable isothiocyanate, such as phenyl isothiocyanate, to yield a thiosemicarbazide (B42300) derivative. researchgate.net Subsequent intramolecular cyclization of this thiosemicarbazide, typically facilitated by a base like sodium hydroxide (B78521) under reflux conditions, leads to the formation of a triazine-thiol derivative. The loss of a water molecule drives the cyclization process. researchgate.net Alternatively, reacting the hydrazide with an isocyanate can lead to semicarbazide intermediates, which can be cyclized to form triazin-ol derivatives.
These reactions result in the fusion of the phenothiazine nucleus with a 1,2,4-triazine (B1199460) ring system, creating compounds such as N¹⁰-(4-phenyl-1,2,4-triazin-3-thiol)phenothiazine and N¹⁰-(4-phenyl-1,2,4-triazin-3-ol)phenothiazine. researchgate.net The structure of these derivatives is confirmed through spectroscopic methods, including infrared (IR) spectroscopy, which shows characteristic bands for the N-H, C=N, and C=S or C=O groups of the newly formed triazine ring. researchgate.net
Table 1: Synthesis of Triazine-Containing Phenothiazine Derivatives
| Starting Material | Reagents | Intermediate | Product | Ref. |
|---|---|---|---|---|
| 2-(10H-phenothiazin-10-yl)acetohydrazide | 1. Phenyl isothiocyanate2. 10% NaOH, Reflux | Thiosemicarbazide derivative | N¹⁰-(4-phenyl-1,2,4-triazin-3-thiol)phenothiazine | researchgate.net |
| 2-(10H-phenothiazin-10-yl)acetohydrazide | 1. Phenyl isocyanate2. Base, Reflux | Semicarbazide derivative | N¹⁰-(4-phenyl-1,2,4-triazin-3-ol)phenothiazine | researchgate.net |
Synthesis of Pyrazolone-Containing Phenothiazine Derivatives
Pyrazolone (B3327878), a five-membered heterocyclic compound, can be incorporated into a phenothiazine scaffold using 2-(10H-phenothiazin-10-yl)acetohydrazide as the key starting material. The general and widely adopted method for synthesizing 5-pyrazolone derivatives is the condensation reaction between a hydrazide and a β-ketoester, most commonly ethyl acetoacetate (B1235776). nih.govjmchemsci.com
In this synthetic strategy, equimolar amounts of 2-(10H-phenothiazin-10-yl)acetohydrazide and ethyl acetoacetate are refluxed in a suitable solvent, such as ethanol. nih.gov The reaction is often catalyzed by a few drops of glacial acetic acid. nih.gov The initial condensation is followed by cyclization to form the stable 5-pyrazolone ring. The resulting product is a phenothiazine derivative bearing a 3-methyl-5-pyrazolone moiety attached via the N-acetyl linker.
Further derivatization can be achieved at the C4 position of the pyrazolone ring. This position is reactive and can undergo condensation with various aromatic aldehydes (a Knoevenagel-type condensation) to yield a series of 4-arylidiene-5-methyl-2-(2-(10H-phenothiazin-10-yl)acetyl)-2,4-dihydro-3H-pyrazol-3-one derivatives. nih.govjmchemsci.com These reactions significantly expand the chemical diversity of the synthesized compounds.
Table 2: General Synthesis of Pyrazolone-Containing Phenothiazine Derivatives
| Step | Starting Materials | Reagents/Conditions | Product | Ref. |
|---|---|---|---|---|
| 1 | 2-(10H-phenothiazin-10-yl)acetohydrazide, Ethyl acetoacetate | Ethanol, Glacial acetic acid (cat.), Reflux | 2-(2-(10H-phenothiazin-10-yl)acetyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one | nih.govjmchemsci.com |
| 2 | Product from Step 1, Aromatic aldehydes | Glacial acetic acid, Sodium acetate, Reflux | 4-Arylidiene-5-methyl-2-(2-(10H-phenothiazin-10-yl)acetyl)-2,4-dihydro-3H-pyrazol-3-one derivatives | nih.gov |
Synthesis of Thiazolidinone Derivatives
The synthesis of phenothiazine-appended thiazolidinone derivatives represents another important derivatization strategy. Thiazolidin-4-ones are typically synthesized via the cyclocondensation of a Schiff base with a thiol-containing carboxylic acid, most notably thioglycolic acid. nih.govnih.gov
The synthesis commences with the formation of a hydrazone (a type of Schiff base) from 2-(10H-phenothiazin-10-yl)acetohydrazide. This is achieved by condensing the hydrazide with a variety of substituted aromatic aldehydes in a solvent like ethanol, often with a catalytic amount of acid. google.com
In the subsequent and definitive step, the resulting N'-(substituted-benzylidene)-2-(10H-phenothiazin-10-yl)acetohydrazide is reacted with thioglycolic acid. This reaction is commonly carried out in a solvent such as methanol (B129727) or dioxane, and often in the presence of a dehydrating agent or catalyst like anhydrous zinc chloride (ZnCl₂). nih.gov The thiol group of thioglycolic acid attacks the imine carbon of the Schiff base, followed by an intramolecular cyclization and loss of a water molecule to form the thiazolidin-4-one ring. This yields a series of 2-aryl-3-(2-(10H-phenothiazin-10-yl)acetamido)thiazolidin-4-one derivatives.
Table 3: Synthesis of Phenothiazine-Thiazolidinone Derivatives
| Step | Starting Materials | Reagents/Conditions | Product | Ref. |
|---|---|---|---|---|
| 1 | 2-(10H-phenothiazin-10-yl)acetohydrazide, Substituted aromatic aldehydes | Ethanol, Reflux | N'-(substituted-benzylidene)-2-(10H-phenothiazin-10-yl)acetohydrazide (Schiff base) | google.com |
| 2 | Product from Step 1, Thioglycolic acid | Methanol or Dioxane, Anhydrous ZnCl₂, Reflux | 2-Aryl-3-(2-(10H-phenothiazin-10-yl)acetamido)thiazolidin-4-one derivatives | nih.gov |
Formation of Schiff Bases and Related Imine Derivatives from Hydrazide Intermediates
The formation of Schiff bases (also known as imines or, in the case of hydrazides, hydrazones) is a fundamental and straightforward derivatization of the 2-(10H-phenothiazin-10-yl)acetohydrazide intermediate. jmchemsci.com These compounds are valuable in their own right and also serve as crucial precursors for the synthesis of other heterocyclic systems, such as thiazolidinones. researchgate.net
The synthesis of these Schiff bases is typically a one-pot reaction involving the condensation of the hydrazide with a carbonyl compound, which is usually an aldehyde or a ketone. google.comresearchgate.net The reaction is generally carried out by refluxing equimolar amounts of the phenothiazine acetohydrazide and the chosen aldehyde or ketone in an alcoholic solvent, such as ethanol or methanol. google.com A catalytic amount of acid, like glacial acetic acid, is often added to facilitate the reaction. jmchemsci.com
This reaction proceeds via the nucleophilic attack of the terminal amino group of the hydrazide onto the electrophilic carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form the characteristic azomethine (-C=N-) group. researchgate.net A wide variety of aromatic and heteroaromatic aldehydes can be used, leading to a large library of N'-(substituted-benzylidene)-2-(10H-phenothiazin-10-yl)acetohydrazide derivatives. The purity and structure of these compounds are readily confirmed by spectroscopic analysis and melting point determination. google.com
Table 4: Synthesis of Schiff Bases from 2-(10H-phenothiazin-10-yl)acetohydrazide
| Hydrazide Intermediate | Carbonyl Compound | Reagents/Conditions | Product Class | Ref. |
|---|---|---|---|---|
| 2-(10H-phenothiazin-10-yl)acetohydrazide | Substituted Benzaldehydes | Ethanol, Reflux | N'-(substituted-benzylidene)-2-(10H-phenothiazin-10-yl)acetohydrazide | google.com |
| 2-(10H-phenothiazin-10-yl)acetohydrazide | Aromatic/Heteroaromatic Aldehydes or Ketones | Ethanol, Glacial Acetic Acid (cat.), Reflux | Hydrazone Derivatives | jmchemsci.comresearchgate.net |
Applications in Advanced Organic Synthesis and Chemical Biology Research
Precursor in Diversity-Oriented Synthesis of Phenothiazine (B1677639) Analogues
Diversity-oriented synthesis (DOS) is a powerful strategy used to generate collections of structurally diverse small molecules for high-throughput screening and drug discovery. nih.govmdpi.com The goal of DOS is to efficiently explore novel regions of chemical space to identify compounds with new biological functions. mdpi.com 2-phenothiazin-10-ylacetyl chloride is an ideal precursor for DOS due to the high reactivity of the acyl chloride functional group.
This reactivity allows for the straightforward synthesis of large libraries of phenothiazine derivatives. By reacting this compound with a diverse range of nucleophiles, such as primary and secondary amines or alcohols, a multitude of amides and esters can be generated in a parallel fashion. This approach facilitates the rapid creation of analogues with varied physicochemical properties, which is a cornerstone of DOS. For instance, the synthesis of numerous novel phenothiazine 10-carboxamides has been achieved starting from intermediate phenothiazine-10-yl acyl chlorides, demonstrating the utility of this scaffold in generating chemical diversity. nih.gov This strategy enables the exploration of structure-activity relationships (SAR) by systematically modifying the substituent attached to the acetyl group, leading to the discovery of new bioactive phenothiazine analogues. nih.gov
Table 1: Examples of Nucleophiles for Diversity-Oriented Synthesis with this compound
| Nucleophile Class | Specific Example | Resulting Functional Group |
| Primary Amines | Alkylamine | N-Alkyl Acetamide |
| Secondary Amines | Piperazine (B1678402) Derivatives | N-Piperazinyl Acetamide |
| Alcohols | 4-Piperidineethanol | Ester |
| Amino Acids | Glycine Methyl Ester | Peptide-like Linkage |
Contribution to the Development of Complex Phenothiazine-Based Molecular Architectures
The development of complex molecules often requires robust and versatile building blocks that can be incorporated into larger molecular frameworks. This compound serves this purpose effectively, acting as a key intermediate for constructing elaborate phenothiazine-based structures. The phenothiazine tricycle is a "privileged" scaffold in medicinal chemistry, and the ability to readily functionalize it via the acetyl chloride handle is of significant value. nih.gov
Researchers have utilized this compound and its analogues to synthesize hybrid molecules where the phenothiazine core is linked to other pharmacophores, such as indolizines, chalcones, or other heterocyclic systems. nih.gov For example, syntheses starting with the acylation of the phenothiazine nitrogen at position 10, followed by further modifications, lead to complex derivatives. researchgate.net The reaction of 10-acylphenothiazines with various reagents can introduce additional functional groups or ring systems, leading to molecules with potential applications in materials science or as therapeutic agents. researchgate.netnih.gov This stepwise approach allows for precise control over the final molecular architecture, enabling the synthesis of compounds designed to interact with specific biological targets. nih.govresearchgate.net
Strategic Utility in the Design and Synthesis of Bioisosteric Analogues
Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The concept of bioisosteric replacement is a fundamental strategy in medicinal chemistry for optimizing lead compounds to improve potency, selectivity, or pharmacokinetic properties.
This compound is strategically useful for creating bioisosteric analogues of known bioactive molecules. The acetyl chloride moiety provides a reactive handle to attach a wide variety of chemical groups to the phenothiazine nucleus. By systematically altering the nature of the side chain—for example, by reacting the acyl chloride with different amines to form a series of amides—researchers can fine-tune the electronic, steric, and lipophilic properties of the molecule. This allows for the exploration of how these changes affect biological activity. For instance, replacing a simple alkyl amide with one containing a more complex heterocyclic ring can lead to significant changes in target binding or cellular uptake, guiding the development of analogues with improved therapeutic profiles. nih.govnih.gov
Table 2: Bioisosteric Modifications Enabled by this compound Chemistry
| Original Group (Example) | Bioisosteric Replacement | Potential Change in Property |
| Simple Amide | Amide with Fluorinated Alkyl Chain | Increased Lipophilicity, Altered Metabolism |
| Ester Linkage | Thioester Linkage | Modified Hydrolytic Stability |
| Phenyl Ring in Side Chain | Thiophene or Pyridine Ring | Altered H-Bonding Capacity, Polarity |
| Carboxylic Acid (from hydrolysis) | Tetrazole | Increased Acidity, Metabolic Stability |
Role in the Synthesis of Phenothiazine-Based Organic Photoredox Catalysts and Related Materials
In recent years, organic photoredox catalysis has emerged as a powerful tool in synthetic chemistry, offering green and efficient methods for a wide range of chemical transformations. researchgate.netdiva-portal.org Phenothiazines, particularly derivatives like 10-phenyl-10H-phenothiazine, have been identified as highly effective metal-free, organic photoredox catalysts. diva-portal.org These molecules can absorb visible light and engage in single-electron transfer (SET) processes to catalyze difficult chemical reactions.
The functionalization of the phenothiazine core is crucial for tuning the catalyst's photophysical and electrochemical properties, such as its redox potential and light absorption spectrum. This compound provides a convenient synthetic entry point for creating novel and more sophisticated phenothiazine-based photoredox catalysts. The acetyl chloride group can be used to covalently attach the phenothiazine unit to other molecules, solid supports, or chiral scaffolds. diva-portal.org This allows for the development of recyclable catalysts or catalysts designed for enantioselective reactions, thereby expanding the scope and utility of phenothiazine-based photoredox catalysis in modern organic synthesis. mdpi.com
Mechanistic Investigations of Reactions Involving 2 Phenothiazin 10 Ylacetyl Chloride
Elucidation of Reaction Pathways and Identification of Key Intermediates
The reactions of 2-phenothiazin-10-ylacetyl chloride primarily involve nucleophilic acyl substitution, where the chlorine atom is replaced by a nucleophile. The core of these investigations lies in understanding the sequence of bond-making and bond-breaking steps and identifying the transient species that dictate the reaction's course and outcome.
The synthesis of this compound itself proceeds via the chloroacetylation of phenothiazine (B1677639). This reaction typically involves the treatment of phenothiazine with chloroacetyl chloride. The reaction mechanism is a nucleophilic attack of the nitrogen atom of the phenothiazine ring on the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion, leading to the formation of the N-acylated product.
A key reaction pathway for this compound is its derivatization through reactions with various nucleophiles, particularly amines, to form amides. This process is central to the synthesis of a wide range of biologically active molecules. The generally accepted mechanism for this acylation reaction is a two-step nucleophilic addition-elimination pathway.
Step 1: Nucleophilic Addition
The reaction is initiated by the attack of the nucleophilic amine on the electrophilic carbonyl carbon of the this compound. This step leads to the formation of a tetrahedral intermediate. This intermediate is characterized by a negatively charged oxygen atom and a positively charged nitrogen atom.
Step 2: Elimination of the Leaving Group
The tetrahedral intermediate is typically unstable and rapidly collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond (carbonyl group), leading to the expulsion of the chloride ion, which is a good leaving group. A proton is subsequently lost from the nitrogen atom, often facilitated by a base (which can be another molecule of the amine reactant), to yield the final stable amide product and hydrochloric acid.
The identification of key intermediates in these reactions often relies on spectroscopic methods and trapping experiments. While the tetrahedral intermediate is generally too transient to be observed directly under normal reaction conditions, its existence is strongly supported by a vast body of evidence from studies of analogous acyl transfer reactions.
Computational studies, such as molecular docking, can also provide insights into the binding modes and interactions of phenothiazine derivatives, which can indirectly support proposed reaction mechanisms by illustrating the preferred conformations for reaction. nih.gov For instance, the synthesis of various phenothiazin-10-yl carboxamides from the corresponding acyl chlorides and amines is a well-established method, implying the formation and subsequent reaction of these intermediates. nih.gov
The reaction of 2-chloro-10H-phenothiazine under aryne-forming conditions provides another perspective on the reactivity of the phenothiazine nucleus, suggesting that under specific conditions, intermediates other than simple substitution products can be formed. semanticscholar.org
Table 1: Key Species in the Acylation of Amines with this compound
| Species | Role | General Structure | Key Features |
| This compound | Electrophile | Contains a highly reactive acyl chloride group. | |
| Amine (R-NH2) | Nucleophile | R-NH₂ | Possesses a lone pair of electrons on the nitrogen atom. |
| Tetrahedral Intermediate | Key Intermediate | Unstable, transient species with a tetrahedral carbon. | |
| Amide Product | Final Product | Stable, final product of the derivatization reaction. | |
| Chloride Ion (Cl⁻) | Leaving Group | Cl⁻ | A good leaving group, facilitating the reaction. |
| Hydrochloric Acid (HCl) | By-product | HCl | Formed from the leaving group and the proton from the amine. |
Kinetic and Thermodynamic Studies of Derivatization Processes
Kinetic and thermodynamic studies provide quantitative data on the rates and energy changes associated with chemical reactions, offering deeper insights into the reaction mechanism and allowing for the optimization of reaction conditions. For the derivatization of this compound, such studies would focus on measuring reaction rates, determining rate laws, and evaluating thermodynamic parameters like enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG).
While specific kinetic and thermodynamic data for the derivatization of this compound are not extensively reported in the reviewed literature, general principles of acyl chloride reactivity can be applied. The reactions of acyl chlorides with nucleophiles are typically fast and highly exothermic.
Kinetic Studies:
Rate = k[this compound][Amine]
The rate constant, k, would be influenced by several factors:
Nucleophilicity of the Amine: More nucleophilic amines (e.g., primary aliphatic amines) will react faster than less nucleophilic ones (e.g., aromatic amines).
Steric Hindrance: Bulky substituents on either the amine or the acyl chloride can slow down the reaction by sterically hindering the approach of the nucleophile.
Solvent: The solvent can influence the reaction rate by stabilizing the transition state. Polar aprotic solvents are often used for these types of reactions.
Temperature: As with most chemical reactions, an increase in temperature will lead to an increase in the reaction rate, as described by the Arrhenius equation.
Thermodynamic Studies:
Thermodynamic studies would involve measuring the heat changes during the reaction (calorimetry) to determine the enthalpy of reaction (ΔH). The acylation of amines with acyl chlorides is a highly exothermic process, meaning ΔH is significantly negative. This is due to the formation of a strong C-N bond and a stable amide, which outweighs the energy required to break the C-Cl bond.
The entropy change (ΔS) for the reaction is expected to be close to zero or slightly negative, as two reactant molecules combine to form two product molecules (the amide and HCl).
The Gibbs free energy change (ΔG), calculated from the equation ΔG = ΔH - TΔS, will be large and negative, indicating that the reaction is spontaneous and proceeds to completion.
Table 2: Expected Kinetic and Thermodynamic Parameters for the Derivatization of this compound with an Amine
| Parameter | Expected Value/Trend | Significance |
| Rate Law | Rate = k[Acyl Chloride][Amine] | Indicates a bimolecular reaction mechanism. |
| Rate Constant (k) | High | Reflects the high reactivity of the acyl chloride. |
| Activation Energy (Ea) | Relatively Low | Consistent with a fast reaction at room temperature. |
| Enthalpy of Reaction (ΔH) | Highly Negative (Exothermic) | The formation of stable products releases significant energy. |
| Entropy of Reaction (ΔS) | Near Zero or Slightly Negative | Little change in the number of molecules in the system. |
| Gibbs Free Energy (ΔG) | Highly Negative (Spontaneous) | The reaction is thermodynamically very favorable. |
Analytical and Characterization Methodologies for Derived Compounds
Advanced Spectroscopic Analysis for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental in characterizing derivatives of 2-phenothiazin-10-ylacetyl chloride. nih.govnih.gov ¹H NMR spectra provide information on the number of different types of protons, their chemical environment, and their proximity to one another. For instance, in N-phosphorylated phenothiazine (B1677639) derivatives, methylene (B1212753) protons can show distinct double doublets, and the order of chemical shifts helps in assigning their axial or equatorial conformation. nih.gov ¹³C NMR complements this by identifying the carbon skeleton. In derivatives containing fluorine, proton-decoupled ¹³C NMR spectra can reveal carbon-fluorine couplings, which are crucial for confirming the position of fluorine atoms on the aromatic rings. acs.org
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule. nih.gov The vibrational spectra reveal characteristic absorption bands corresponding to different bond types. For example, the synthesis of phenothiazine derivatives can be monitored by observing the appearance or disappearance of carbonyl stretching frequencies (from the acetyl chloride group) and N-H or C-N stretching vibrations upon successful reaction. The NIST database provides reference IR spectra for the core phenothiazine structure, which serves as a baseline for analyzing its derivatives. nist.gov
Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of compounds. nih.gov Techniques like Electrospray Ionization (ESI) and Fast Atom Bombardment (FAB) are commonly used for phenothiazine derivatives. nih.govresearchgate.net Chemical ionization mass spectrometry often yields relatively stable protonated molecular ions [M+H]⁺, which directly confirm the molecular mass of the derivative. documentsdelivered.com The fragmentation patterns observed can further corroborate the proposed structure by showing the loss of specific side chains or functional groups. researchgate.netdocumentsdelivered.com For instance, in many phenothiazine derivatives, common fragment ions include those resulting from the cleavage of the side chain. researchgate.net
| Technique | Information Obtained | Typical Application for Phenothiazine Derivatives | Reference |
|---|---|---|---|
| ¹H NMR | Proton environment, connectivity, and stereochemistry | Confirming the structure of the side chain attached to the phenothiazine nitrogen. | nih.govnih.gov |
| ¹³C NMR | Carbon skeleton and functional groups | Identifying carbon-fluorine couplings in fluorinated derivatives. | acs.org |
| IR Spectroscopy | Presence of specific functional groups | Verifying the conversion of the acetyl chloride group into amides or other derivatives. | nih.gov |
| Mass Spectrometry (ESI, FAB) | Molecular weight and fragmentation pattern | Determining the exact mass of the synthesized compound and confirming its elemental formula. | nih.govnih.govresearchgate.net |
Elemental Compositional Analysis
Elemental analysis is a crucial step to experimentally verify the empirical formula of a newly synthesized compound derived from this compound. nih.govnih.gov This technique determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements (like sulfur, S) in the sample. The experimentally determined percentages are then compared with the theoretically calculated values for the proposed molecular formula. A close correlation between the experimental and calculated values provides strong evidence for the successful synthesis and purity of the intended compound. nih.govacs.org This method is routinely employed alongside spectroscopic techniques to provide a complete and unambiguous characterization of novel phenothiazine derivatives. nih.gov
| Element | Purpose of Analysis | Significance | Reference |
|---|---|---|---|
| Carbon (C) | Determine the percentage by mass of carbon. | Confirms the empirical and molecular formula of the synthesized derivative by comparing experimental values to calculated values. | nih.govnih.govacs.org |
| Hydrogen (H) | Determine the percentage by mass of hydrogen. | ||
| Nitrogen (N) | Determine the percentage by mass of nitrogen. | ||
| Sulfur (S) | Determine the percentage by mass of sulfur. |
Chromatographic Techniques for Purity Assessment (e.g., Thin-Layer Chromatography)
Chromatographic methods, particularly Thin-Layer Chromatography (TLC), are widely used for the rapid assessment of product purity and for monitoring the progress of a chemical reaction involving this compound. nih.govresearchgate.net
Thin-Layer Chromatography (TLC): TLC is a simple, fast, and cost-effective technique used to separate mixtures of compounds. In the synthesis of phenothiazine derivatives, TLC is used to follow the consumption of the starting materials (like the acyl chloride intermediate) and the formation of the product. acs.org The purity of the final product can be assessed by the presence of a single spot on the TLC plate. The retention factor (Rf value) of a compound is dependent on the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (solvent system) used. researchgate.net Different solvent systems can be employed to achieve effective separation of phenothiazine derivatives from any unreacted starting materials or by-products. nuph.edu.ua Visualization of the spots on the TLC plate is often achieved using UV light (at 254 nm) or by staining with various reagents like Dragendorff reagent or Lieberman reagent, which can produce distinct colors with different phenothiazine compounds. nuph.edu.ua
| Parameter | Description | Application in Phenothiazine Derivative Synthesis | Reference |
|---|---|---|---|
| Stationary Phase | A solid adsorbent, typically silica gel F254 plates. | Provides the surface on which the separation occurs. | researchgate.netnuph.edu.ua |
| Mobile Phase | A solvent or mixture of solvents (e.g., benzene-methanol). | Carries the sample components up the plate at different rates. The choice of solvent is critical for effective separation. | researchgate.net |
| Retention Factor (Rf) | The ratio of the distance traveled by the spot to the distance traveled by the solvent front. | Helps in identifying compounds and assessing purity. A pure compound should ideally give a single spot with a characteristic Rf value. | |
| Visualization | Methods to see the separated spots, such as UV light or chemical staining reagents. | Allows for the detection of the separated compounds on the TLC plate. | nuph.edu.ua |
Computational and Theoretical Chemistry Studies on Derived Phenothiazine Analogues
Molecular Modeling and Electronic Structure Calculations (e.g., Density Functional Theory)
Molecular modeling and electronic structure calculations, particularly those employing Density Functional Theory (DFT), have provided profound insights into the geometric and electronic properties of phenothiazine (B1677639) analogues. These studies are crucial for understanding the fundamental characteristics that govern the behavior of these compounds.
DFT calculations have been widely used to determine the optimized geometries, electronic structures, and spectroscopic properties of phenothiazine derivatives. nih.govnih.gov For instance, theoretical analyses of various phenothiazine derivatives have been reported using DFT and molecular dynamics (MD) simulations to predict spectroscopic data and various electronic and chemical parameters. nih.gov The non-planar "butterfly" conformation of the phenothiazine ring is a key structural feature, and DFT calculations can accurately predict the folding angle. acs.org This angle is not static and can change upon excitation, which has implications for the photophysical properties of these molecules. acs.org
The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, are critical for understanding the reactivity and potential applications of these compounds. For example, in the context of dye-sensitized solar cells (DSSCs), DFT has been used to study phenothiazine-based dyes, revealing how modifications to the molecular structure can tune the energy levels for efficient electron injection. researchgate.net
Furthermore, DFT calculations can elucidate the distribution of electron density within the molecule. Electrostatic potential plots generated from these calculations can identify regions susceptible to nucleophilic or electrophilic attack, providing a roadmap for chemical reactions. nih.gov For example, red and yellow regions in these plots indicate areas sensitive to nucleophilic attack, while blue regions highlight sites prone to electrophilic attack. nih.gov
Table 1: Selected DFT-Calculated Parameters for Phenothiazine Derivatives
| Derivative | Method | Calculated Parameter | Value | Reference |
| 2a | B3LYP/LANL2DZ; 6-31G(d,p) | Ground State Folding Angle | 141.05° | acs.org |
| 2b | B3LYP/LANL2DZ; 6-31G(d,p) | Ground State Folding Angle | 141.15° | acs.org |
| 2a | B3LYP/LANL2DZ; 6-31G(d,p) | Excited State T1 Folding Angle | 159.67° | acs.org |
| 2b | B3LYP/LANL2DZ; 6-31G(d,p) | Excited State T1 Folding Angle | 160.89° | acs.org |
Note: The specific identities of derivatives 2a and 2b are as defined in the cited source.
In Silico Prediction of Reactivity Profiles and Selectivity in Derivatization Reactions
Computational methods are increasingly used to predict the reactivity of molecules and the selectivity of chemical reactions, saving time and resources in the laboratory. For phenothiazine derivatives, in silico predictions can guide the synthesis of new compounds with desired properties.
The acylation of phenothiazine is a common synthetic route to produce derivatives. researchgate.net For example, 2-acylphenothiazines can be prepared by the Friedel–Crafts acylation of 10-acylphenothiazine, followed by deacylation. researchgate.net Computational models can help predict the most likely sites of acylation and other electrophilic substitution reactions by analyzing the electron density distribution and orbital energies of the phenothiazine nucleus.
Molecular docking simulations, a key in silico technique, can predict the binding affinities and modes of interaction between phenothiazine derivatives and biological targets. researchgate.net This is particularly relevant in drug discovery, where phenothiazines have shown promise as antimicrobial and anti-Alzheimer's agents. researchgate.netnih.gov By docking various synthesized or virtual phenothiazine-3-sulphonamide derivatives into the active sites of microbial proteins, researchers can estimate their potential antimicrobial activity. researchgate.net The binding energies calculated from these simulations provide a quantitative measure of the interaction strength. researchgate.net
Furthermore, computational tools can predict the physicochemical properties of phenothiazine derivatives, such as their solubility, lipophilicity (logP), and potential to cross the blood-brain barrier. niscpr.res.in These predictions are crucial for designing drugs with appropriate pharmacokinetic profiles.
Table 2: Predicted Binding Energies of Phenothiazine-3-sulphonamide Derivatives
| Compound | Target Microorganism | Predicted Binding Energy (kcal/mol) | Reference |
| Derivative Series | Staphylococcus aureus | -5.1 to -7.6 | researchgate.net |
| Derivative Series | Streptococcus pyogenes | -5.1 to -7.6 | researchgate.net |
| Derivative Series | Escherichia coli | -5.1 to -7.6 | researchgate.net |
| Derivative Series | Salmonella typhi | -5.1 to -7.6 | researchgate.net |
| Derivative Series | Aspergillus fumigatus | -5.1 to -7.6 | researchgate.net |
Note: The specific structures of the derivatives are detailed in the cited source.
Computational Approaches for Structure-Activity Relationship (SAR) Exploration of Derivatives
Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological or chemical activity. Computational approaches have revolutionized SAR exploration by enabling the analysis of large datasets of compounds and the identification of key structural features responsible for a particular activity.
Quantitative Structure-Activity Relationship (QSAR) is a computational technique that develops mathematical models to predict the activity of compounds based on their molecular descriptors. ubbcluj.romdpi.com These descriptors can be derived from the 2D or 3D structure of the molecule and can represent various properties, including topological, electronic, and steric features. ubbcluj.ro
For phenothiazine derivatives, QSAR studies have been employed to predict properties like toxicity (LD50) and lipophilicity (logP). ubbcluj.ro These models are typically built using a training set of molecules with known activities and then validated using a separate test set. ubbcluj.ro The goal is to create a predictive model that can be used to screen virtual libraries of phenothiazine analogues and prioritize the most promising candidates for synthesis and testing.
Molecular docking studies also play a vital role in SAR exploration. By visualizing the binding poses of different phenothiazine derivatives within a target protein, researchers can understand how subtle changes in the chemical structure affect the binding affinity. nih.govniscpr.res.in For example, the presence of specific substituents, such as a trifluoromethyl group or a piperazine (B1678402) side chain, can significantly enhance the binding affinity and, consequently, the biological activity. nih.gov These insights are invaluable for the rational design of more potent and selective phenothiazine-based therapeutic agents. nih.gov
Table 3: Computationally Derived Descriptors Used in Phenothiazine SAR Studies
| Descriptor Type | Examples | Application in SAR | Reference |
| Topological Indices | Cluj topological indices | Modeling logP and LD50 | ubbcluj.ro |
| Quantum Mechanical Descriptors | HOMO/LUMO energies, dipole moment | Modeling logP and LD50 | ubbcluj.ro |
| Physicochemical Parameters | logP, Polar Surface Area (PSA), Molecular Volume | Predicting drug-likeness and BBB penetration | niscpr.res.in |
| Docking Scores | Glide score, Binding energy | Predicting binding affinity to biological targets | nih.govniscpr.res.in |
Future Research Directions and Emerging Paradigms in 2 Phenothiazin 10 Ylacetyl Chloride Chemistry
Development of Sustainable and Green Synthetic Approaches for Production and Derivatization
The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which prioritize the use of environmentally benign solvents, catalysts, and energy sources. For the derivatization of 2-phenothiazin-10-ylacetyl chloride, a key area of future research lies in the adoption of sustainable methodologies.
One promising avenue is the use of bio-based solvents like Cyrene™, which has been demonstrated as an effective medium for the synthesis of amides from acyl chlorides and primary amines. rsc.org This approach mitigates the use of toxic solvents such as dimethylformamide and dichloromethane, offering a greener alternative for the production of phenothiazine-based amides. The development of protocols using such solvents for the reactions of this compound could significantly reduce the environmental impact of synthesizing its derivatives.
Biocatalysis represents another cornerstone of green chemistry with significant potential in this field. acsgcipr.org The use of enzymes, such as lipases, for the synthesis of amides and esters offers high selectivity under mild reaction conditions. nih.govresearchgate.net Research into lipase-catalyzed reactions of this compound with various nucleophiles could lead to the development of highly efficient and enantioselective synthetic routes for chiral phenothiazine (B1677639) derivatives. nih.govresearchgate.net The ATP-dependent amide bond synthetase McbA, which catalyzes amide formation in aqueous media, also presents an exciting possibility for the green synthesis of phenothiazine amides. researchgate.net
Exploration of Novel Reactivity Patterns and Unconventional Chemistries
Moving beyond traditional acylation reactions, the exploration of novel reactivity patterns for this compound is a burgeoning area of research. A particularly exciting frontier is the use of phenothiazine derivatives themselves as photoredox catalysts. beilstein-journals.orgnih.govacs.orgrsc.org These catalysts, upon visible light irradiation, can facilitate a variety of chemical transformations, including dehalogenation and C-F bond transformations. beilstein-journals.orgnih.gov By synthesizing new phenothiazine derivatives from this compound and then utilizing them as photocatalysts, a self-sustaining cycle of innovation can be established.
The unique electronic properties of the phenothiazine core allow for the design of catalysts with tailored redox potentials, enabling reactions that are not feasible through traditional thermal methods. beilstein-journals.org For instance, N-arylphenothiazines have been shown to be potent photoredox catalysts for the nucleophilic addition of alcohols to alkenes. beilstein-journals.org Investigating the photocatalytic applications of derivatives synthesized from this compound could unlock new synthetic pathways and provide access to novel molecular architectures. The synthesis of phenothiazine derivatives for use in photosensitive resins for 3D printing also highlights the expanding applications of their photochemical properties. rsc.org
Rational Design of Next-Generation Phenothiazine Scaffolds with Tunable Properties
The versatility of the phenothiazine scaffold makes it an ideal candidate for rational drug design and the development of materials with tunable properties. By strategically modifying the structure of derivatives made from this compound, researchers can fine-tune their biological activity and physicochemical characteristics.
For example, the synthesis of phenothiazine amides, amines, and esters from 10H-phenothiazine-10-propanoyl chloride has been explored to create inhibitors of phosphatidylinositol-specific phospholipase C. nih.gov This demonstrates a clear strategy of using the acyl chloride functionality to introduce diverse side chains to modulate biological activity. Similarly, the synthesis of various amide derivatives of phenothiazines has been shown to yield compounds with potential anti-Alzheimer's activity through the inhibition of acetylcholinesterase and butyrylcholinesterase. researchgate.net The rational design of new amide and ester derivatives from this compound, guided by computational modeling and structure-activity relationship (SAR) studies, will be crucial in developing next-generation therapeutic agents. researchgate.net
Furthermore, the attachment of moieties like poly(ethylene glycol) (PEG) to the phenothiazine core has been shown to enhance cytotoxicity against tumor cells while improving biocompatibility, opening avenues for the development of novel anticancer drugs. nih.gov
Integration with High-Throughput Synthesis and Automated Chemical Synthesis Methodologies
To accelerate the discovery and optimization of new phenothiazine derivatives, the integration of high-throughput and automated synthesis techniques is essential. Flow chemistry, in particular, offers significant advantages over traditional batch synthesis, including improved heat and mass transfer, precise control over reaction parameters, and enhanced safety, especially when dealing with reactive intermediates like acyl chlorides. researchgate.netmdpi.comucd.ie
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-phenothiazin-10-ylacetyl chloride, and how can reaction efficiency be optimized?
- Methodological Answer : The compound is typically synthesized via hydrolysis of 2-(10H-phenothiazin-10-yl)acetic acid followed by chlorination. For example, 2-(10H-phenothiazin-10-yl)acetic acid can be prepared by alkaline hydrolysis of its ester precursor (e.g., ethyl ester) using ethanol/water and KOH, followed by acidification with HCl to precipitate the acid . Chlorination with reagents like thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ under anhydrous conditions is then employed. Optimization involves monitoring reaction progress via TLC (hexane:ethyl acetate = 9:1) and controlling stoichiometry to minimize side reactions (e.g., over-chlorination).
Q. How can the purity of this compound be validated, and what impurities are commonly observed?
- Methodological Answer : Purity is assessed using HPLC-MS and NMR spectroscopy. Common impurities include residual starting materials (e.g., unreacted 2-(10H-phenothiazin-10-yl)acetic acid) and degradation products like 2-chloro-10H-phenothiazine, which forms via deacetylation under acidic conditions . Crystallization in ethyl acetate or recrystallization from ethanol improves purity. Quantitative analysis of impurities should follow pharmacopeial guidelines (e.g., EP or USP standards) .
Q. What spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- X-ray crystallography : Resolves the crystal structure, confirming bond angles (e.g., C-S-C bond angles ~121.74°) and heterocyclic conformation .
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.8–7.5 ppm) and the acetyl chloride carbonyl (δ ~170 ppm).
- IR spectroscopy : Identifies functional groups (C=O stretch ~1750 cm⁻¹, C-Cl stretch ~750 cm⁻¹).
Advanced Research Questions
Q. How do solvent polarity and temperature influence the stability of this compound during storage?
- Methodological Answer : Stability studies in aprotic solvents (e.g., dry toluene or DCM) under inert atmospheres (N₂/Ar) show reduced hydrolysis. Kinetic analysis via Arrhenius plots reveals degradation rates increase in polar solvents (e.g., acetonitrile) due to nucleophilic attack by water. Storage at –20°C in sealed, desiccated vials extends shelf life. Degradation products are monitored via LC-MS, with hydrolysis yielding 2-(10H-phenothiazin-10-yl)acetic acid .
Q. What mechanistic insights explain contradictory yields in nucleophilic acyl substitution reactions involving this compound?
- Methodological Answer : Contradictions arise from competing pathways:
- Steric hindrance : The phenothiazine ring’s planar structure restricts nucleophile access to the electrophilic carbonyl carbon.
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reactivity, but side reactions (e.g., Schlenk equilibrium) may reduce yields.
- Catalytic additives : DMAP (4-dimethylaminopyridine) accelerates acylation but may promote racemization in chiral substrates.
Q. How can computational chemistry predict the reactivity of this compound in novel synthetic applications?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for nucleophilic attack, predicting regioselectivity and activation energies. Molecular electrostatic potential maps identify electrophilic "hotspots" (e.g., carbonyl carbon). Coupled with experimental data (e.g., Hammett plots), these models guide rational design of derivatives for targeted applications (e.g., polymer crosslinking or drug conjugates) .
Q. What strategies resolve contradictions in reported biological activity data for phenothiazine derivatives?
- Methodological Answer : Discrepancies often stem from:
- Structural analogs : Minor substitutions (e.g., trifluoromethyl vs. chlorine) alter bioavailability and target binding .
- Assay conditions : Variations in cell lines, solvent carriers (e.g., DMSO concentration), and exposure time affect IC₅₀ values.
- Meta-analysis frameworks : Systematic reviews using standardized protocols (e.g., PRISMA) reconcile data by controlling for confounding variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
